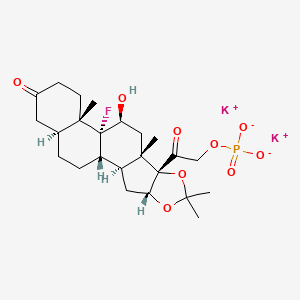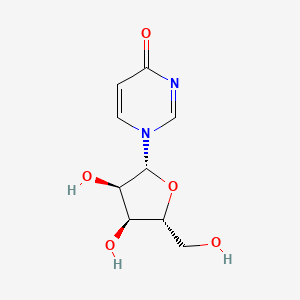
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is a pyrimidine nucleoside analog. This compound is characterized by the presence of a beta-D-ribofuranosyl moiety attached to a 1,4-dihydropyrimidine-4-one core. It is structurally similar to naturally occurring nucleosides and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one typically involves the glycosylation of a pyrimidine base with a ribofuranose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the nucleophilic pyrimidine base to form the desired nucleoside.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific glycosyltransferases catalyze the transfer of the ribofuranosyl moiety to the pyrimidine base. This method offers high specificity and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-4-one derivative.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ribofuranosyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine-4-one derivatives.
Reduction: Saturated pyrimidine nucleosides.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its structural similarity to natural nucleosides.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets various enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes that rely on nucleic acid synthesis, ultimately resulting in cell death.
Comparaison Avec Des Composés Similaires
1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide: A pyridine nucleoside analog with similar structural features.
1-(beta-D-Ribofuranosyl)-1,2,4-triazole-3-carboxamide: Another nucleoside analog with antiviral properties.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate: A purine nucleoside analog involved in purine biosynthesis.
Uniqueness: 1-(beta-D-Ribofuranosyl)-1,4-dihydropyrimidine-4-one is unique due to its specific structural configuration, which allows it to mimic natural nucleosides closely. This structural similarity enables it to interact with nucleic acid enzymes and pathways effectively, making it a valuable tool in biochemical research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5/c12-3-5-7(14)8(15)9(16-5)11-2-1-6(13)10-4-11/h1-2,4-5,7-9,12,14-15H,3H2/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
HBAOOJMHOIAVIG-ZOQUXTDFSA-N |
SMILES isomérique |
C1=CN(C=NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C=NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
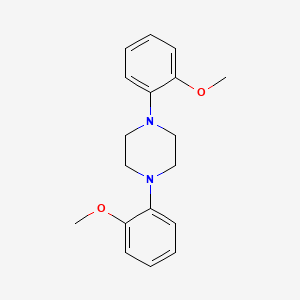
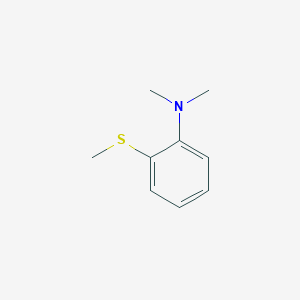
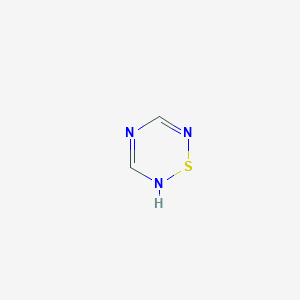
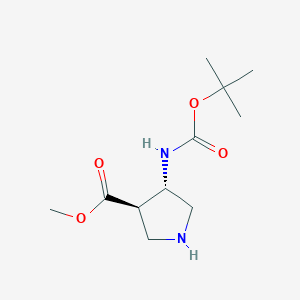
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
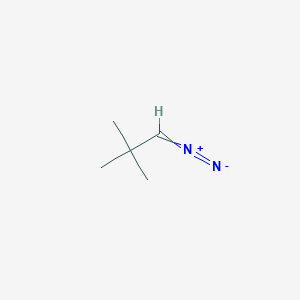
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)

